molecular formula C11H13ClN4O4 B13394732 2-(6-Chloropurin-9-yl)-5-(hydroxymethyl)-3-methyloxolane-3,4-diol

2-(6-Chloropurin-9-yl)-5-(hydroxymethyl)-3-methyloxolane-3,4-diol

Cat. No.: B13394732
M. Wt: 300.70 g/mol
InChI Key: MOMRKSMRPOKFCN-UHFFFAOYSA-N
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Description

2-(6-Chloropurin-9-yl)-5-(hydroxymethyl)-3-methyloxolane-3,4-diol is a chemical compound that belongs to the class of purine nucleosides It is characterized by the presence of a chlorinated purine base attached to a modified ribose sugar

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Chloropurin-9-yl)-5-(hydroxymethyl)-3-methyloxolane-3,4-diol typically involves the base-catalyzed reaction of diethyl (oxiranylmethoxy)methylphosphonate with purine bases such as adenine, 2,6-diaminopurine, 6-chloropurine, and 2-amino-6-chloropurine . The reaction conditions often include the use of primary or secondary amines, thiourea, and acetic acid to yield various derivatives .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar base-catalyzed reactions and purification processes to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-(6-Chloropurin-9-yl)-5-(hydroxymethyl)-3-methyloxolane-3,4-diol undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include bromotrimethylsilane, persulfate, and various amines . The conditions often involve room temperature reactions, moisture sensitivity, and the use of oxidants .

Major Products Formed

The major products formed from these reactions include various phosphonates, thiols, and guanine derivatives .

Mechanism of Action

The mechanism of action of 2-(6-Chloropurin-9-yl)-5-(hydroxymethyl)-3-methyloxolane-3,4-diol involves its interaction with molecular targets such as enzymes and nucleic acids. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby interfering with their normal function. Additionally, it can integrate into nucleic acids, disrupting their structure and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(6-Chloropurin-9-yl)-5-(hydroxymethyl)-3-methyloxolane-3,4-diol is unique due to its specific structural modifications, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(6-chloropurin-9-yl)-5-(hydroxymethyl)-3-methyloxolane-3,4-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN4O4/c1-11(19)7(18)5(2-17)20-10(11)16-4-15-6-8(12)13-3-14-9(6)16/h3-5,7,10,17-19H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOMRKSMRPOKFCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C(OC1N2C=NC3=C2N=CN=C3Cl)CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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